1,3-benzothiazol-4-yl N-methylcarbamate
Description
1,3-Benzothiazol-4-yl N-methylcarbamate is a benzothiazole derivative featuring a methylcarbamate functional group at the 4-position of the heterocyclic ring. Benzothiazole derivatives are widely studied for their diverse biological activities, including pesticidal, antimicrobial, and enzyme-inhibitory properties. The carbamate group (-OCONH-) in this compound is critical for its reactivity and interaction with biological targets, such as acetylcholinesterase in pest control applications. Structural characterization of such compounds often employs spectroscopic methods (e.g., NMR, IR) and crystallographic tools like the SHELX system for refinement and validation .
Properties
CAS No. |
17767-71-4 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
1,3-benzothiazol-4-yl N-methylcarbamate |
InChI |
InChI=1S/C9H8N2O2S/c1-10-9(12)13-6-3-2-4-7-8(6)11-5-14-7/h2-5H,1H3,(H,10,12) |
InChI Key |
YSTAAMZYDLWSJX-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=C2C(=CC=C1)SC=N2 |
Canonical SMILES |
CNC(=O)OC1=C2C(=CC=C1)SC=N2 |
Synonyms |
Carbamic acid, methyl-, 4-benzothiazolyl ester (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole derivatives vary significantly in bioactivity based on substituent position and functional groups. Below is a detailed comparison with key analogs:
Positional Isomerism: 4-yl vs. 2-yl Derivatives
A study synthesized N-({(1,3-benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides (3a–g), which differ from 1,3-benzothiazol-4-yl N-methylcarbamate in both substituent position (2-yl vs. 4-yl) and functional group (carbamothioyl benzamide vs. methylcarbamate) .
- Positional Effects : The 4-yl substitution in the target compound may alter steric and electronic interactions with enzyme active sites, possibly reducing steric hindrance compared to 2-yl analogs.
Bioactivity Profiles
In the referenced study, N-(benzo[d]thiazol-2-yl) carbamothioyl benzamides demonstrated varied bioactivity scores across targets such as GPCR ligands, kinase inhibitors, and ion channel modulators (Table 4 in ). For example:
- Compound 3a : High protease inhibition (score: 0.89).
- Compound 3d : Moderate kinase inhibition (score: 0.67).
In contrast, methylcarbamate derivatives like 1,3-benzothiazol-4-yl N-methylcarbamate are theorized to exhibit stronger acetylcholinesterase inhibition due to the carbamate group’s electrophilic carbonyl, which reacts irreversibly with serine residues in the enzyme’s active site.
Stability and Reactivity
- Carbamates (target compound): Generally hydrolytically stable under physiological conditions but susceptible to alkaline hydrolysis.
- Carbamothioyl benzamides ( compounds): The thiocarbonyl group may confer greater resistance to hydrolysis, enhancing metabolic stability .
Preparation Methods
Three-Step Continuous Process
The foundational method for synthesizing N-methyl carbamates involves a continuous three-step process, as detailed in patent CN85109417A. While this approach is not explicitly applied to 1,3-benzothiazol-4-yl N-methylcarbamate in the cited literature, its generalizability to aromatic alcohols like 4-hydroxy-1,3-benzothiazole is supported by analogous reactions.
Reaction Mechanism
-
Step 1: Formation of Phenyl-N-Methyl Urethane
Diphenyl carbonate reacts with methylamine in a molar ratio of 1:0.8–1:1 at 20–80°C, producing phenyl-N-methyl urethane and phenol. Tertiary amines or organotin compounds catalyze this step. -
Step 2: Thermolysis to Methyl Isocyanate
Phenyl-N-methyl urethane undergoes decomposition at 180–220°C under reduced pressure (200 mmHg to atmospheric), yielding methyl isocyanate (MIC), phenol, and unreacted urethane. Partial condensation separates MIC gas from liquid byproducts, enabling urethane recycling. -
Step 3: Carbamoylation of 4-Hydroxy-1,3-benzothiazole
MIC reacts with 4-hydroxy-1,3-benzothiazole in inert solvents (e.g., toluene, ketones) at 0–50°C, catalyzed by tertiary amines or tin compounds. A molar ratio of 1:1–1.1:1 (alcohol:MIC) ensures >98% yield.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 3) | 0–50°C | Prevents side reactions |
| Catalyst Loading | 0.001–0.1 mol/mol ROH | Accelerates reaction |
| Solvent | Toluene, ethyl acetate | Enhances solubility |
Advantages : High yields (>98%), scalability, and continuous operation.
Challenges : Handling toxic MIC requires stringent safety protocols.
Alternative Route Using N-Methyl Carbamoylimidazole
One-Pot Radiolabeling Strategy
A safer alternative employs N-methyl carbamoylimidazole as a carbamoylating agent, as demonstrated in PMC6061098. Although developed for radiolabeling, this method is adaptable to non-radioactive syntheses.
Reaction Workflow
-
Synthesis of N-Methyl Carbamoylimidazole
N-[11C]Methyl carbamoylimidazole is prepared from [11C]methyl iodide and imidazole in acetonitrile at 80°C (70–74% radiochemical yield). -
Carbamoylation of 4-Hydroxy-1,3-benzothiazole
The reagent reacts with the alcohol at 65°C in acetonitrile, forming the carbamate. Sodium hydride may enhance reactivity.
Critical Conditions
| Parameter | Optimal Value | Notes |
|---|---|---|
| Temperature | 65°C | Balances rate and safety |
| Solvent | Acetonitrile | Polar aprotic medium |
| Reaction Time | 3–5 min | Rapid kinetics |
Advantages : Avoids MIC, suitable for sensitive substrates.
Challenges : Lower yields (~70%) compared to traditional methods.
Comparative Analysis of Methods
Industrial Applicability
The continuous three-step process is preferred for large-scale production due to its high efficiency and established infrastructure. Conversely, the carbamoylimidazole route is advantageous in research settings prioritizing safety and flexibility.
Q & A
Q. What are the recommended synthetic routes for 1,3-benzothiazol-4-yl N-methylcarbamate, and how can its purity be validated?
The synthesis of carbamate derivatives typically involves coupling reactions between a benzothiazole intermediate and a methylcarbamate group. For example, analogous compounds like 4-nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate are synthesized via nucleophilic substitution or condensation reactions under reflux conditions with catalysts such as DMAP and bases like DIEA . Post-synthesis, purity validation should include:
- Chromatography : TLC or HPLC to monitor reaction progress.
- Spectroscopy : H NMR to confirm functional groups (e.g., methylcarbamate protons at ~3.0 ppm) and LC-MS for molecular ion verification .
- Elemental analysis : To validate stoichiometric composition .
Q. What spectroscopic techniques are critical for characterizing 1,3-benzothiazol-4-yl N-methylcarbamate?
Key techniques include:
- H NMR : Identifies protons on the benzothiazole ring (aromatic protons at 6.5–8.5 ppm) and N-methyl groups (~3.0 ppm) .
- IR Spectroscopy : Confirms carbamate C=O stretches (~1700 cm) and benzothiazole C=N vibrations (~1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) or FABMS to confirm molecular weight (e.g., observed m/z 482.90 for a related benzothiazole-carbamate compound) .
Q. How should researchers handle and store 1,3-benzothiazol-4-yl N-methylcarbamate to ensure stability?
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the carbamate group .
- Safety : Use PPE (gloves, goggles) due to potential toxicity; consult SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 1,3-benzothiazol-4-yl N-methylcarbamate derivatives?
Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond angles, torsion angles, and packing interactions. For example, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise determination of thiazole ring geometry and carbamate conformation . Key steps:
Q. What computational methods predict synthetic pathways for novel 1,3-benzothiazol-4-yl N-methylcarbamate analogs?
Machine learning tools (e.g., Pistachio, Reaxys) leverage reaction databases to propose feasible routes. For instance, retrosynthetic analysis of similar compounds prioritizes:
- Precursor Scoring : Identify commercially available benzothiazole intermediates.
- Route Optimization : Evaluate one-step vs. multi-step synthesis using heuristic plausibility thresholds (>0.01) .
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?
- Cross-Validation : Combine multiple techniques (e.g., C NMR for carbonyl confirmation, HRMS for exact mass).
- Isotopic Labeling : Use N or C-labeled reagents to trace ambiguous signals .
- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature studies .
Q. What strategies optimize the yield of 1,3-benzothiazol-4-yl N-methylcarbamate in large-scale syntheses?
- Catalyst Screening : DMAP or DIPEA improves carbamate coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (THF, DMF) enhance reactivity at reflux .
- Workup Design : Liquid-liquid extraction (e.g., EtOAc/HCl) minimizes byproduct contamination .
Methodological Notes
- Contradictions : reports 60-hour reflux for carbamate formation, whereas shorter times may suffice with microwave-assisted synthesis (not explicitly covered in evidence but a potential area for optimization).
- Gaps : Limited data on enzymatic or green chemistry approaches; further research recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
